![molecular formula C23H26ClN3O3S2 B2464668 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide hydrochloride CAS No. 1189872-44-3](/img/structure/B2464668.png)
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide hydrochloride
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Overview
Description
“N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide hydrochloride” is a complex organic compound. It contains a benzyl group, a tetrahydrothiazolo[5,4-c]pyridine ring, an isopropylsulfonyl group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Techniques like NMR, HPLC, LC-MS, and UPLC could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The benzyl group, the isopropylsulfonyl group, and the benzamide group could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some properties that could be predicted include its molecular weight, boiling point, and solubility .Scientific Research Applications
Synthesis and Spectroscopic Analysis
Synthesis of Heterocyclic Compounds : Patel and Patel (2015) described the synthesis of heterocyclic compounds, which involved reactions between specific precursors to yield benzamide derivatives. These compounds were characterized using various spectroscopic methods, indicating the significance of structural analysis in the development of new chemical entities (Patel & Patel, 2015).
Investigation of Reactivity and Synthetic Protocols : Bellili et al. (2022) focused on the synthesis of functionalized compounds from aminocyanopyrazole precursors. The study highlights the importance of understanding reactivity for developing novel compounds with potential biological applications (Bellili et al., 2022).
Biological Activity and Mechanistic Insights
Mechanistic Studies of Thermolysis : Gaber and Taib (2016) explored the thermolysis of N-arylbenzamidoximes, leading to the formation of various products, including N-arylbenzamides. The study provides insights into the reaction mechanisms and product formation, potentially applicable to the development and understanding of similar compounds (Gaber & Taib, 2016).
Synthesis and Biological Evaluation : Several studies have synthesized and evaluated the biological activities of heterocyclic compounds, shedding light on their potential applications in medicinal chemistry. For instance, Haginoya et al. (2004) synthesized a series of tetrahydrothiazolo[5,4-c]pyridine derivatives and evaluated their in vitro inhibitory activities, demonstrating the potential therapeutic applications of such compounds (Haginoya et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-propan-2-ylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2.ClH/c1-16(2)31(28,29)19-10-6-9-18(13-19)22(27)25-23-24-20-11-12-26(15-21(20)30-23)14-17-7-4-3-5-8-17;/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,24,25,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGPUBNWXPTCMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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